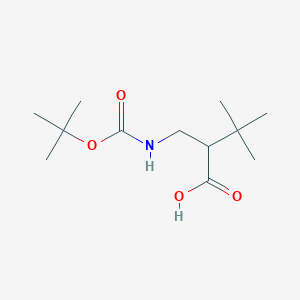
4-(1-Aminoethyl)-N,N-dimethylaniline 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl is a chemical compound known for its diverse applications in scientific research. It is a derivative of aniline, featuring an aminoethyl group and dimethyl substitutions, which contribute to its unique chemical properties. This compound is often used in biochemical studies and has significant implications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl typically involves the reaction of aniline derivatives with ethylamine under controlled conditions. The process may include steps such as:
Nitration: Aniline is nitrated to form nitroaniline.
Reduction: The nitro group is reduced to an amino group.
Alkylation: The amino group is alkylated with ethylamine to introduce the aminoethyl group.
Dimethylation: The final step involves the dimethylation of the aniline derivative to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amino and dimethyl groups can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler amines.
Scientific Research Applications
4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, affecting cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)benzenamine: A simpler analog without the dimethyl substitutions.
N,N-Dimethylaniline: Lacks the aminoethyl group but shares the dimethylated aniline structure.
4-(1-Aminoethyl)-N-methylaniline: Contains only one methyl group in addition to the aminoethyl group.
Uniqueness
4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual dimethylation and aminoethyl substitution make it particularly useful in various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBUIGUNHZFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)






![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)

![1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine](/img/structure/B13150382.png)



